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3-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate
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Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 5-BROMOFURAN-2-CARBOXYLATE is a compound that combines a tetrazole ring with a bromofuran carboxylate group. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while bromofuran derivatives are often explored for their potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 5-BROMOFURAN-2-CARBOXYLATE typically involves the formation of the tetrazole ring followed by its coupling with the bromofuran carboxylate. One common method for synthesizing tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc oxide . The bromofuran carboxylate can be synthesized through bromination of furan followed by carboxylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The bromofuran moiety can be reduced to form different derivatives.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution of the bromine atom can yield various substituted furan derivatives .
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 5-BROMOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The bromofuran moiety can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and use in explosives.
5-Phenyl-1H-tetrazole: Commonly used in medicinal chemistry for its bioisosteric properties.
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to the combination of the tetrazole and bromofuran moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields .
Properties
Molecular Formula |
C12H7BrN4O3 |
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Molecular Weight |
335.11 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C12H7BrN4O3/c13-11-5-4-10(20-11)12(18)19-9-3-1-2-8(6-9)17-7-14-15-16-17/h1-7H |
InChI Key |
CHBQNSQDWIXGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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